molecular formula C9H7N3O B1278594 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde CAS No. 41498-10-6

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

Cat. No. B1278594
CAS RN: 41498-10-6
M. Wt: 173.17 g/mol
InChI Key: CUKGVKDSSJVBFD-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1-yl)benzaldehyde is a compound that features a benzaldehyde group attached to a 1,2,3-triazole ring. This structure is significant in medicinal chemistry due to the triazole ring's ability to mimic the peptide bond and its prevalence in drugs that target enzymes like proteases. The benzaldehyde moiety can be involved in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of azides and terminal alkynes in a cycloaddition reaction known as the "click reaction." For instance, a series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were synthesized using this method, starting with 4-O-propargylated benzaldehyde and various organic bromides/azides . This approach is valued for its high yield and specificity.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in hydrogen bonding and pi-pi stacking interactions, as seen in the crystal structure of related compounds . These interactions can significantly influence the compound's stability and reactivity.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. For example, they can form Schiff bases when reacted with amines, as demonstrated by the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde . The formation of Schiff bases is a common reaction for aldehydes and can lead to the synthesis of a wide range of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the triazole ring and the benzaldehyde group. These properties are crucial for the compound's potential use as a pharmaceutical agent. For example, the antimicrobial activity of triazole derivatives has been evaluated, with some compounds showing good-to-excellent activity against various bacteria and fungi . Additionally, the solvation effects and the influence of different substituents on the reaction mechanisms of benzaldehyde and triazole derivatives have been studied to determine the most favorable conditions for reactions like hemiaminal and Schiff base formation .

Scientific Research Applications

  • Pharmaceutical Research

    • Summary: 1,2,3-triazole compounds have been found to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .
    • Method: These compounds are often obtained through a copper-catalyzed click reaction of azides with alkynes .
    • Results: The study reported the synthesis of a quinoline-based [1,2,3]-triazole hybrid derivative, which was fully characterized using various spectroscopic techniques .
  • Cancer Research

    • Summary: Certain 1,2,4-triazole derivatives have shown promising anticancer properties .
    • Method: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
    • Results: Some of the synthesized compounds exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
  • Neurodegenerative Disease Research

    • Summary: 1,2,3-triazole compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer’s disease .
    • Method: Computational studies were used to predict the interaction of the synthesized compound with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration .
    • Results: The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
  • Heat Shock Protein 90 (HSP90) Inhibitors

    • Summary: A series of 4-(1H-1,2,3-Triazol-1-YL)benzamides were designed and synthesized as HSP90 inhibitors . HSP90 is a promising anticancer drug target .
    • Method: The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .
    • Results: Preliminary HSP90 binding assay showed that several compounds exhibited significant HSP90α binding affinity . Among these, compound 6u displayed the most potent anti-proliferative activities, particularly in the Capan-1 cell line .
  • Agrochemicals

    • Summary: 1,2,3-triazoles have important applications as agrochemicals .
    • Method: The synthesis of these compounds often involves click chemistry .
    • Results: Certain 1,2,4-triazol derivatives could be applied as new agro-chemicals, functioning as root growth stimulants .
  • Materials Science

    • Summary: 1,2,3-triazoles have found broad applications in materials science .
    • Method: The synthesis of these compounds often involves click chemistry .
    • Results: These compounds have been used in the development of new materials due to their high chemical stability and strong dipole moment .
  • Alzheimer’s Disease Research

    • Summary: A quinoline-based [1,2,3]-triazole hybrid derivative was synthesized and its interaction with acetylcholinesterase, a target for developing new therapeutic options to counteract neurodegeneration, was predicted .
    • Method: The compound was synthesized via a Cu (I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt). The compound was fully characterized by various spectroscopic techniques .
    • Results: Computational studies were used to predict the interaction of the synthesized compound with acetylcholinesterase. The drug-likeness of the compound was also investigated by predicting its pharmacokinetic properties .
  • Photostabilizers, Dyes, or Anticorrosives

    • Summary: 1,4-disubstituted 1,2,3-triazoles have important applications as photostabilizers, dyes, or anticorrosives .
    • Method: The synthesis of these compounds often involves click chemistry .
    • Results: These compounds have been used in the development of new materials due to their high chemical stability and strong dipole moment .
  • Root Growth Stimulant

    • Summary: Certain 1,2,4-triazol derivatives could be applied as new agro-chemicals, functioning as root growth stimulants .
    • Method: The synthesis of these compounds often involves click chemistry .
    • Results: These compounds promote primary root length and influence the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling the primary root development .

properties

IUPAC Name

4-(triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKGVKDSSJVBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445643
Record name 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

CAS RN

41498-10-6
Record name 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41498-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 100 g (803 mmol) of p-fluorobenzaldehyde in 400 ml of DMF, 95 g (1377 mmol) of 1-H-1,2,3-triazole and 200 g (1449 mmol) of K2CO3 are added successively and the mixture is stirred for 4 h at 100° C. The mixture is cooled to r.t. and filtrated through celite. The filtrate is concetrated under reduced pressure to give crude crystals which are washed with AcOEt several times. The solid which is not well soluble in AcOEt is washed with water and dried in vacuo to give 4-[1,2,3]-triazol-1-yl-benzaldehyde (B). The filtrate is concentrated under reduced pressure, the obtained solid is solved in CH2Cl2 and then absorbed on silica gel for dry CC (n-Hexane:AcOEt=2:1˜1:2 ) to provide 4-[1,2,3]-triazol-2-yl-benzaldehyde (A) and further compound (B) as pale yellow solids: 1H-NMR (400 MHz, CDCl3): compound A, 7.88 (s, 2H), 8.01 (d, 2H, J=8.56 Hz), 8.29 (d, 2H, J=8.56 Hz), 10.06 (s, 1H); compound B: 7.90 (s, 1H), 7.98 (d, 2H, J=8.56 Hz), 8.07 (d, 2H, J=8.56 Hz), 8.13 (s, 1H), 10.09 (s, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1,2,3-triazole (3.4 ml, 58.7 mmol), potassium carbonate (9.03 g, 65.4 mmol), and 4-fluorobenzaldehyde (6.3 ml, 58.7 mmol) in pyridine (30 ml) is heated under nitrogen atmosphere at reflux overnight. After pyridine is distilled, the mixture is diluted with methylene chloride, filtered and washed with chloroform. The combined filtrate is washed with water, dried over magnesium sulfate, and concentrated in vacuo. The crude material is purified by column chromatography on silica with hexane/ethyl acetate (5:1) to give 4-(1,2,3-triazol-1-yl)-benzaldehyde and with hexane/ethyl acetate (1:2) to give 4-(1,2,3-triazol-1-yl)-benzaldehyde.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
9.03 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Yang, Y Jiang, C Kuang - Helvetica Chimica Acta, 2012 - Wiley Online Library
The synthesis of monosubstituted 1‐aryl‐1H‐1,2,3‐triazoles was achieved in a one‐pot reaction from arylboronic acids and prop‐2‐ynoic acid or calcium acetylide (=calcium carbide), …
Number of citations: 47 onlinelibrary.wiley.com
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N‘-arylurea and related derivatives represented by 2 and 3 have been prepared and evaluated for their ability to inhibit acyl-CoA:…
Number of citations: 118 pubs.acs.org
C Su, Z Ding, K Cui, J Maa, X Liu - pstorage-tf-iopjsd8797887.s3 …
Melting points were recorded on a Fischer–Johns micro hot-stage apparatus and were uncorrected. IR spectra were recorded on a Nexus FT-IR spectrophotometer. 1H NMR and 13C …

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